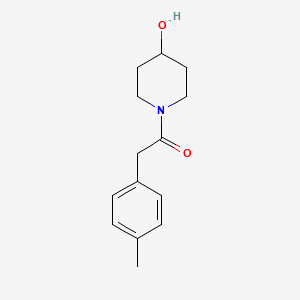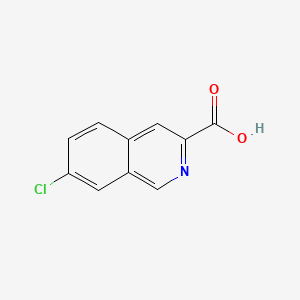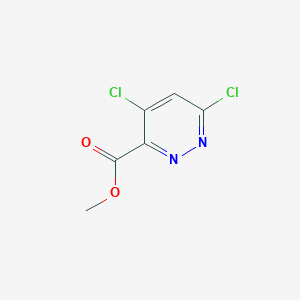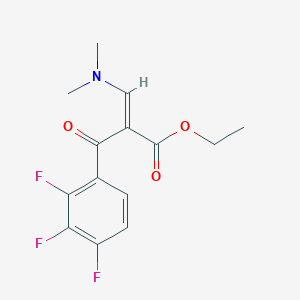
2-(クロロメチル)-5,6-ジフルオロ-1H-ベンゾイミダゾール
概要
説明
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is a heterocyclic compound featuring a benzimidazole core substituted with chloromethyl and difluoro groups. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
科学的研究の応用
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
生化学分析
Biochemical Properties
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can bind to DNA, potentially affecting gene expression and cellular function .
Cellular Effects
The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting the cell cycle . Furthermore, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can affect mitochondrial function, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression . The compound’s chloromethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA . This reactivity is crucial for its ability to modulate biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . The compound can also undergo phase II metabolic reactions, such as glucuronidation and sulfation, which further enhance its solubility and excretion . These metabolic pathways are crucial for determining the compound’s pharmacokinetics and potential toxicity .
Transport and Distribution
The transport and distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can influence its ability to interact with biomolecules and exert its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with chloromethylating agents in the presence of a catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole core can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
作用機序
The mechanism of action of 2-Chloromethyl-5,6-difluoro-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
類似化合物との比較
Similar Compounds
- 2-(chloromethyl)-4,5-difluoro-1H-benzimidazole
- 2-(bromomethyl)-5,6-difluoro-1H-benzimidazole
- 2-(chloromethyl)-5,6-dichloro-1H-benzimidazole
Uniqueness
2-Chloromethyl-5,6-difluoro-1H-benzoimidazole is unique due to the presence of both chloromethyl and difluoro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The difluoro substitution enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry.
特性
IUPAC Name |
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUDTNRLIXEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592505 | |
| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847615-28-5 | |
| Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
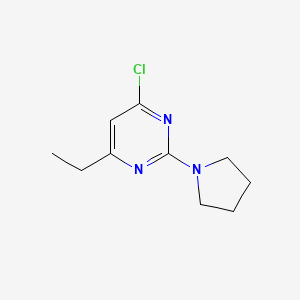
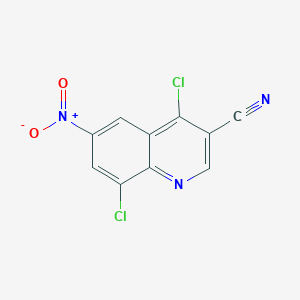

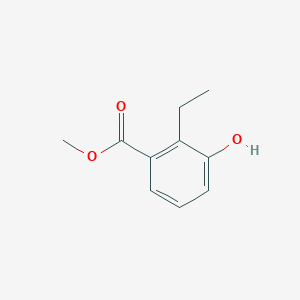
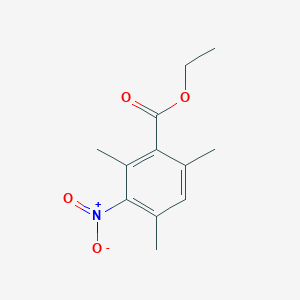

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
